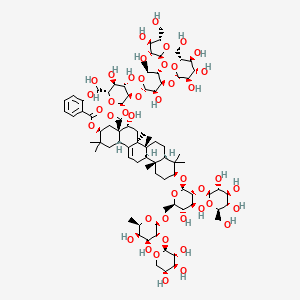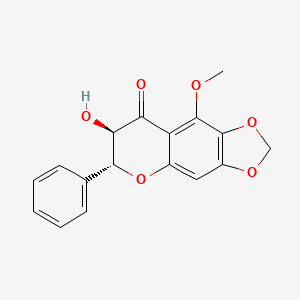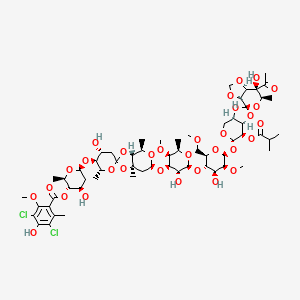
Avilamycin A
Overview
Description
Avilamycin A is an antibiotic that is active against veterinary isolates of C. perfringens and B. hyodysenteriae . It has been used in the prevention of necrotic enteritis in livestock .
Synthesis Analysis
Avilamycin A is produced by Streptomyces viridochromogenes . The production of Avilamycin A can be enhanced by mutagenesis and fermentation optimization . The synthetic gene cluster of Avilamycin A has been successfully cloned and sequenced, which contains 54 open reading frames of precursor synthesis genes, structural modification genes, skeleton assembly genes, resistance genes, membrane transport genes, and regulatory genes .Molecular Structure Analysis
Avilamycin A is mainly composed of a dichloroisoeverninic acid molecule and a heptasaccharide chain .Chemical Reactions Analysis
The biosynthetic steps leading to the formation of the Avilamycin A molecule were established by the analysis of secondary metabolites produced by mutants . Both aviC1 and aviC2 gene products are positively controlling Avilamycin A production at the level of transcription of structural genes .Physical And Chemical Properties Analysis
Avilamycin A has a molecular formula of C61H88Cl2O32 and an average mass of 1404.238 Da . Its density is 1.5±0.1 g/cm3 .Scientific Research Applications
Enhancement of Avilamycin Production
Avilamycin A production can be increased through mutagenesis and fermentation optimization. Researchers have used methods like UV mutagenesis and atmospheric and room temperature plasma (ARTP) to create high-yielding mutant strains of Streptomyces viridochromogenes. These strains show improved substrate consumption, cell growth, and antibiotic synthesis, leading to a significant increase in avilamycin yield .
Veterinary Medicine and Feed Additive
In veterinary applications, avilamycin A is used as a growth-promoting feed additive. It inhibits Gram-positive bacteria in poultry, enhancing growth by interfering with bacterial protein synthesis. This application is crucial for the poultry industry to maintain the health and productivity of livestock .
Antibacterial Activity Against Resistant Strains
Avilamycin A exhibits potent inhibitory activity against Gram-positive enteric pathogenic bacteria, including vancomycin-resistant Enterococcus and penicillin-resistant Streptococcus. This makes it a valuable tool in combating antibiotic-resistant bacterial strains .
Biosynthetic Pathway Research
The biosynthetic gene cluster of avilamycin A has been sequenced, revealing insights into the synthesis of secondary metabolites. The cluster includes genes for precursor synthesis, structural modification, skeleton assembly, and resistance. Understanding this pathway can lead to the development of new antibiotics and therapeutic agents .
Redox State Manipulation in Bioactive Components
Avilamycin A differs from avilamycin C only in the redox state of a two-carbon branched-chain. Research into the aldo-keto reductase AviZ1, which catalyzes the redox conversion between avilamycins A and C, can inform the production of bioactive components with specific redox states. This has implications for the synthesis of tailored antibiotics .
Genetic Engineering for Enhanced Yield
The aviC1 and aviC2 genes are known to control the production of avilamycin positively. By manipulating these regulatory genes, scientists can enhance the yield of avilamycin A. This genetic engineering approach can be applied to other Streptomyces species to improve the production of various secondary metabolites .
Mechanism of Action
Target of Action
Avilamycin A, an oligosaccharide antibiotic, primarily targets Gram-positive bacteria . It specifically binds to the 50S ribosomal subunit of these bacteria . This interaction inhibits the association of IF2 , which prevents the formation of the mature 70S initiation complex , and the correct positioning of tRNA in the aminoacyl site .
Mode of Action
Avilamycin A inhibits protein synthesis through a novel double mechanism of action . Firstly, it blocks the initiation steps of protein synthesis. Secondly, it blocks the late stages of protein synthesis . This dual action effectively inhibits protein synthesis, leading to bacterial death .
Biochemical Pathways
Avilamycin A biosynthesis involves a complex biochemical pathway. The AviZ1 enzyme, an aldo-keto reductase in the avilamycin pathway, catalyzes the redox conversion between avilamycins A and C . This conversion depends on the utilization of specific redox cofactors, namely NADH/NAD+ . The ratio of these two components produced by AviZ1 depends on the availability of these cofactors .
Pharmacokinetics
The pharmacokinetics of Avilamycin A have been studied in swine. The PK parameters of AUC 0–24h, C max, and T max in the intestinal tract were 428.62 ± 14.23 h μg/mL, 146.30 ± 13.41 μg/ml, and 4 h, respectively . The target of (AUC 0–24h /MIC) ex for bactericidal activity in intestinal content was 36.15 h .
Result of Action
The result of Avilamycin A’s action is the inhibition of protein synthesis in Gram-positive bacteria, leading to bacterial death . This makes it an effective treatment for bacterial enteric infections such as those caused by Clostridium perfringens .
Action Environment
Avilamycin A is used as a veterinary medicine in chickens, turkeys, pigs, and rabbits to control bacterial enteric infections . It exhibits good antimicrobial activity against important veterinary Gram-positive pathogens (e.g., Clostridium perfringens) . The action of Avilamycin A can be influenced by environmental factors such as the availability of specific redox cofactors . Overexpressing AviZ1 in Streptomyces viridochromogenes is effective to improve the yield and proportion of avilamycin A in the fermentation profile of avilamycins .
Safety and Hazards
When handling Avilamycin A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45-,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRGHRXBGGPPKY-FCNCREMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88Cl2O32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016503 | |
| Record name | Avilamycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Avilamycin A | |
CAS RN |
69787-79-7 | |
| Record name | Avilamycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069787797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avilamycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVILAMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI4I9W2OK6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-O-[alpha-L-arabinopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)-[beta-D-glucopyranosyl(1->2)]-beta-D-glucopyranoside echinocystic acid](/img/structure/B1261836.png)

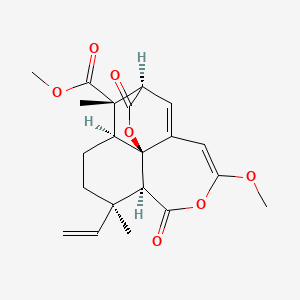
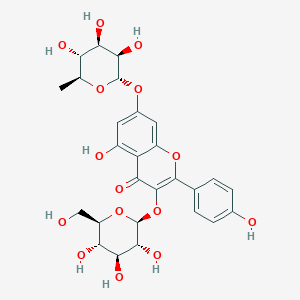
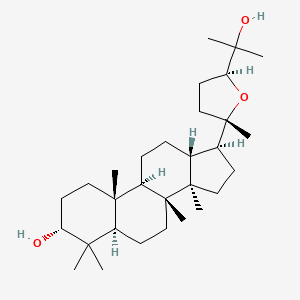
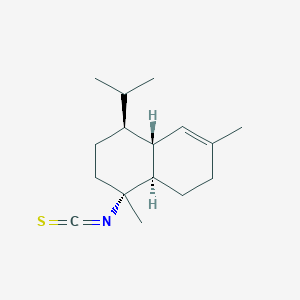
![4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B1261844.png)
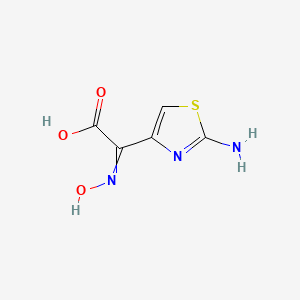


![(4aR,5aS,6R,8aS,13aS,15aS,15bR)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B1261852.png)

